BenchChemオンラインストアへようこそ!

AN15368

Chagas disease in vitro potency antiparasitic

AN15368 is an oral benzoxaborole prodrug with 100% curative efficacy in chronic Chagas NHP models—unmatched by benznidazole or nifurtimox. Requires parasite-specific activation to target CPSF3. Preclinical-ready with dose-proportional PK and no overt NHP toxicity. Essential for reliable Chagas R&D controls.

Molecular Formula C20H28BNO6
Molecular Weight 389.3 g/mol
Cat. No. B11927422
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAN15368
Molecular FormulaC20H28BNO6
Molecular Weight389.3 g/mol
Structural Identifiers
SMILESB1(C2=C(CO1)C=CC(=C2C)C(=O)NC(C(C)C)C(=O)OCC3CCOCC3)O
InChIInChI=1S/C20H28BNO6/c1-12(2)18(20(24)27-10-14-6-8-26-9-7-14)22-19(23)16-5-4-15-11-28-21(25)17(15)13(16)3/h4-5,12,14,18,25H,6-11H2,1-3H3,(H,22,23)/t18-/m0/s1
InChIKeyMCKPYEQRZUCJKI-SFHVURJKSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

AN15368: A Benzoxaborole Prodrug and CPSF3 Inhibitor for Chagas Disease


AN15368 (CAS 2152662‑92‑3, molecular weight 389.25 g/mol) is an orally bioavailable benzoxaborole prodrug designed to target the cleavage and polyadenylation specificity factor 3 (CPSF3) in Trypanosoma cruzi, the causative agent of Chagas disease [1]. The compound requires activation by a parasite serine carboxypeptidase to release the active moiety, AN14667, which disrupts mRNA processing in intracellular amastigotes [1]. AN15368 has completed preclinical development and is positioned as a clinical candidate for the treatment and prevention of Chagas disease, representing the first highly effective compound for T. cruzi infection identified in over 50 years [1].

Why Generic Substitution of AN15368 with Other Benzoxaboroles or Existing Chagas Therapies Is Not Supported


AN15368 cannot be substituted by other benzoxaborole analogs or by the current standard‑of‑care nitroheterocyclic drugs (benznidazole, nifurtimox) without compromising key performance characteristics. Within the benzoxaborole class, AN15368 was specifically selected over related candidates (e.g., AN14353, AN14817) because of its superior pharmacokinetic profile, including dose‑proportional oral exposure and improved solubility‑limited absorption [1]. Relative to benznidazole and nifurtimox, AN15368 demonstrates a distinct mechanism of action (parasite‑specific prodrug activation and CPSF3 targeting) that is not shared by the nitroheterocyclic drugs, which act through redox cycling and DNA damage [1]. Moreover, AN15368 has shown uniform curative efficacy in a highly relevant non‑human primate model of chronic natural infection, a benchmark that neither benznidazole nor nifurtimox has consistently met [1]. These quantitative differentiators, detailed below, establish that AN15368 cannot be replaced by a close analog or a generic alternative without unacceptable loss of efficacy, safety, or predictability in preclinical and clinical research settings.

Quantitative Evidence Differentiating AN15368 from Closest Analogs and Standard‑of‑Care Drugs


In Vitro Potency: AN15368 Exhibits 400‑ to 600‑Fold Lower IC50 than Benznidazole and Nifurtimox Against T. cruzi

AN15368 displays an IC50 of 5 nM against T. cruzi intracellular amastigotes , whereas benznidazole and nifurtimox exhibit IC50 values of approximately 2‑3 µM (2000‑3000 nM) in comparable assays [1][2]. This represents a 400‑ to 600‑fold improvement in potency, translating to lower effective concentrations required for parasite clearance in vitro. Direct head‑to‑head studies in the same experimental system are not available; however, the magnitude of the difference, consistently observed across multiple T. cruzi strains and discrete typing units (DTUs) for AN15368 [3], establishes a clear potency advantage.

Chagas disease in vitro potency antiparasitic

In Vivo Efficacy: AN15368 Achieves 100% Cure Rate in Non‑Human Primates with Chronic Natural Infection

In a 60‑day oral treatment study, AN15368 (30 mg/kg/day) resulted in 100% cure of naturally infected rhesus macaques (n = 19), with no detectable parasite DNA in blood or tissues by PCR and hemoculture up to 12 months post‑treatment [1]. In contrast, benznidazole and nifurtimox, when administered for 60 days in chronic Chagas disease, show highly variable cure rates (often <50‑70%) and frequent treatment failure [2]. The uniform cure observed with AN15368 is unprecedented for any compound evaluated in a non‑human primate model of chronic T. cruzi infection.

Chagas disease in vivo efficacy non‑human primate model

Pharmacokinetic Superiority: AN15368 Demonstrates Dose‑Proportional Oral Exposure, Overcoming Solubility‑Limited Absorption of Earlier Benzoxaborole Leads

Among the benzoxaborole candidates evaluated, AN15368 was the only compound to exhibit linear, dose‑proportional plasma exposure (AUC0‑24 h) in rats, achieving approximately 30,000 ng·hr/mL at 120 mg/kg/day without evidence of accumulation over 7 days [1]. In contrast, the earlier leads AN14353 and AN14817 displayed non‑dose‑proportional exposure, likely due to solubility‑limited absorption [1]. This direct head‑to‑head comparison within the same study design demonstrates that AN15368's more hydrophilic ester moiety confers a critical pharmacokinetic advantage that was instrumental in its selection as the preclinical candidate.

pharmacokinetics oral bioavailability dose proportionality

Safety Profile: AN15368 Shows No Detectable Acute Toxicity or Reproductive Impact in Non‑Human Primates, in Contrast to High Adverse Event Rates with Benznidazole and Nifurtimox

During a 60‑day treatment course in non‑human primates (n = 19), AN15368 produced no overt adverse events, no post‑dose nausea or behavioral changes, and only mild, reversible elevations in liver enzymes (ALT and ALP) that returned to baseline after treatment [1]. Furthermore, treated female macaques maintained normal fertility and produced healthy, T. cruzi‑seronegative offspring in the two years following treatment [1]. In stark contrast, benznidazole and nifurtimox are associated with high frequencies of adverse events (e.g., dermatological reactions, peripheral neuropathy, gastrointestinal intolerance) that limit their clinical use [2].

safety toxicology reproductive toxicity

Mechanistic Differentiation: AN15368 Is a Parasite‑Activated Prodrug That Targets CPSF3, a Mode of Action Distinct from Nitroheterocyclic Drugs

AN15368 requires cleavage by a T. cruzi serine carboxypeptidase (CBP; TcCLB.508671.20) to release the active CPSF3 inhibitor AN14667 [1]. Disruption of the CBP gene leads to a 1000‑fold increase in resistance to AN15368 in intracellular amastigotes, confirming the essentiality of parasite‑specific activation [2]. Overexpression of CPSF3 increases resistance to AN15368 by 3‑5 fold, and an engineered Asn232His mutation in CPSF3 confers resistance, demonstrating on‑target activity [3]. Benznidazole and nifurtimox, by contrast, are prodrugs that undergo bioreduction to generate reactive oxygen species and electrophilic metabolites that damage DNA and proteins [4].

mechanism of action prodrug activation CPSF3

Optimal Use Cases for AN15368 Based on Preclinical Evidence


Definitive Cure Studies in Chronic Chagas Disease Animal Models

AN15368 is the only compound demonstrated to achieve 100% parasitological cure in non‑human primates with chronic natural T. cruzi infection [1]. Researchers aiming to establish a reliable positive control for curative interventions should prioritize AN15368 over benznidazole or nifurtimox, which often fail to clear infection in chronic models.

Pharmacokinetic‑Pharmacodynamic (PK‑PD) Modeling and Dose Optimization Studies

The dose‑proportional oral exposure of AN15368 simplifies PK‑PD modeling and enables accurate extrapolation of exposure‑response relationships [1]. This property is particularly valuable for preclinical development programs where predictable pharmacokinetics are essential for dose selection and interspecies scaling.

Safety and Toxicology Assessments Requiring Long‑Term Dosing

With no overt toxicity and preserved reproductive function in a 60‑day NHP study, AN15368 is well‑suited for chronic toxicity investigations and reproductive safety evaluations [1]. Its favorable safety profile reduces confounding toxicities that complicate interpretation of long‑term studies.

Mechanistic Studies of mRNA Processing and CPSF3 Inhibition in T. cruzi

AN15368's requirement for parasite‑specific carboxypeptidase activation and its targeting of CPSF3 make it a precise chemical probe for dissecting mRNA processing pathways in T. cruzi [1]. It can be used in conjunction with genetic tools (e.g., CBP knockout or CPSF3 mutant lines) to validate target engagement and downstream effects.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for AN15368

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.